REACTION_CXSMILES
|
[Na:1].[NH2:2][C:3]([NH2:5])=[O:4].[C:6]([O:12]COC)(=O)[CH2:7][C:8]([O-:10])=O.[CH2:16]([OH:18])C>>[OH:10][C:8]1[NH:5][C:3](=[O:4])[NH:2][C:6](=[O:12])[C:7]=1[O:18][CH3:16].[Na:1] |^1:0,29|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
methoxymethyl malonate
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCOC
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
CUSTOM
|
Details
|
a pink/white precipitate forming almost immediately
|
Type
|
TEMPERATURE
|
Details
|
to maintain a stirrable mixture
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(NC(N1)=O)=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |